molecular formula C13H17NO2 B2534310 4-(cyclohexylamino)benzoic Acid CAS No. 66380-78-7

4-(cyclohexylamino)benzoic Acid

Cat. No.: B2534310
CAS No.: 66380-78-7
M. Wt: 219.284
InChI Key: QADQJGKSFQRUSS-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)benzoic acid is an organic compound with the molecular formula C13H17NO2. It is characterized by a benzoic acid core substituted with a cyclohexylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Cyclohexylamino)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with cyclohexylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(Cyclohexylamino)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(cyclohexylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(Cyclohexylamino)benzoic acid can be compared with other similar compounds, such as:

    2-(Cyclohexylamino)benzoic acid: Similar in structure but with the amino group positioned differently on the benzene ring.

    This compound ethyl ester: An ester derivative with different physical and chemical properties.

    This compound methyl ester: Another ester derivative with unique characteristics.

These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties, which can influence its reactivity and applications.

Properties

IUPAC Name

4-(cyclohexylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADQJGKSFQRUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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